3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol
CAS No.:
Cat. No.: VC18157190
Molecular Formula: C11H14BrFO
Molecular Weight: 261.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrFO |
|---|---|
| Molecular Weight | 261.13 g/mol |
| IUPAC Name | 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |
| Standard InChI Key | JKAQIVOMQUXUKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1=C(C=CC(=C1)Br)F)CO |
Introduction
Chemical Identity and Structural Characterization
The compound’s molecular formula is C₁₁H₁₄BrFO, with a molecular weight of 261.13 g/mol. Key identifiers include:
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IUPAC Name: 3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol
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SMILES: CC(C)(CC1=C(C=CC(=C1)Br)F)CO
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InChIKey: JKAQIVOMQUXUKE-UHFFFAOYSA-N
The structure consists of a 5-bromo-2-fluorophenyl group attached to a 2,2-dimethylpropan-1-ol moiety. Computational analyses predict a LogP (octanol-water partition coefficient) of ~2.7, indicating moderate hydrophobicity.
Synthesis and Preparation
Synthetic Routes
While explicit protocols for this compound are scarce in public literature, analogous brominated alcohols suggest feasible pathways:
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Nucleophilic Substitution: Starting from 5-bromo-2-fluorobenzaldehyde, a Grignard reaction with isopropylmagnesium bromide could introduce the tertiary alcohol group .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) might integrate the bromofluorophenyl group into a preformed alcohol scaffold .
Optimization Challenges
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Regioselectivity: Ensuring bromine and fluorine occupy the 5- and 2-positions, respectively, requires careful control of reaction conditions .
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Purification: Chromatography or recrystallization is often necessary to achieve >95% purity.
Table 1: Key Synthetic Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | 5-Bromo-2-fluorobenzaldehyde | |
| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | |
| Yield (Typical) | 70–85% |
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C.
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.25 (s, 6H, CH₃), 3.55 (t, 2H, CH₂OH), 7.20–7.45 (m, 3H, aromatic).
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MS (ESI): m/z 261.0 [M+H]⁺.
Applications in Research
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and GPCR modulators due to its halogenated aromatic system, which enhances binding affinity . For example, derivatives have shown promise in preclinical studies targeting inflammatory pathways .
Material Science
Its bromine atom enables participation in Ullmann couplings, facilitating the synthesis of conjugated polymers for optoelectronics .
Table 2: Comparative Analysis with Analogues
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 3-(2-Fluorophenyl)-2,2-DMP-1-ol | Lacks bromine substitution | Lower molecular weight |
| 3-(5-Chloro-2-fluorophenyl)-2,2-DMP-1-ol | Chlorine instead of bromine | Altered reactivity profile |
Research Gaps and Future Directions
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